4-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one
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Overview
Description
4-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-azaspiro[44]nonan-1-one is a heterocyclic compound that features a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one typically involves the reaction of 1,4-dimethyl-1H-pyrazole with a suitable spirocyclic precursor under controlled conditions. One common method involves the use of a cyclization reaction where the pyrazole ring is fused with the spirocyclic moiety . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
4-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine: Another heterocyclic compound with a similar pyrazole structure.
1-(2-Hydroxy-5-fluoro-phenyl)-3-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-2-propen-1-one: A pyrazole derivative with potential pharmacological applications.
Uniqueness
4-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H19N3O |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
4-(2,4-dimethylpyrazol-3-yl)-2-azaspiro[4.4]nonan-1-one |
InChI |
InChI=1S/C13H19N3O/c1-9-7-15-16(2)11(9)10-8-14-12(17)13(10)5-3-4-6-13/h7,10H,3-6,8H2,1-2H3,(H,14,17) |
InChI Key |
DNDQQAOEUZGKHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)C2CNC(=O)C23CCCC3 |
Origin of Product |
United States |
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